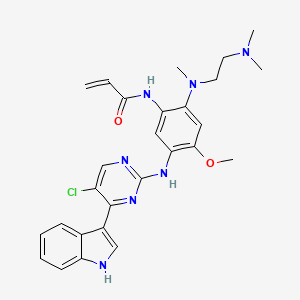
Mutant EGFR inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
突变表皮生长因子受体(EGFR)抑制剂是一类旨在靶向并抑制EGFR蛋白突变形式活性的化合物。这些突变常见于各种癌症,特别是非小细胞肺癌(NSCLC)。 突变导致不受控制的细胞增殖和存活,使EGFR成为癌症治疗的关键靶点 .
准备方法
合成路线和反应条件
突变EGFR抑制剂的合成通常涉及多步有机合成。
工业生产方法
这些抑制剂的工业生产通常涉及使用自动化反应器的规模化有机合成。 该过程针对产率和纯度进行了优化,通常涉及反应条件和纯化方法(如结晶和色谱法)的高通量筛选 .
化学反应分析
反应类型
突变EGFR抑制剂会经历各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团替换一个官能团.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢之类的氧化剂,硼氢化钠之类的还原剂以及钯碳之类的催化剂。 反应条件通常涉及受控的温度和压力以确保形成所需的产物 .
主要产品
从这些反应中形成的主要产物通常是具有特定官能团的所需EGFR抑制剂,这些官能团增强了它们对突变EGFR蛋白的结合亲和力和选择性 .
科学研究应用
Clinical Efficacy
The clinical efficacy of mutant EGFR inhibitors has been demonstrated through various studies and case reports:
- Osimertinib : This third-generation TKI targets both activating mutations and the T790M resistance mutation. It has shown a high objective response rate (60–70%) in clinical trials for patients previously treated with other TKIs . Osimertinib is now approved for first-line treatment in advanced NSCLC with or without T790M mutations.
- Case Studies : A notable case involved a patient with lung adenocarcinoma who initially responded well to gefitinib but later developed T790M mutation-related resistance. Subsequent treatment with osimertinib led to significant tumor regression .
Resistance Mechanisms
Despite the effectiveness of mutant-selective inhibitors, resistance remains a significant challenge. Common mechanisms include:
- Secondary Mutations : New mutations such as L718V and G724S can emerge during treatment with osimertinib, leading to reduced efficacy . Understanding these mechanisms is essential for developing next-generation therapies.
- Combination Therapies : Studies suggest that combining allosteric inhibitors with ATP-competitive agents can overcome some resistance mechanisms by enhancing apoptosis and inhibiting cellular growth more effectively than either agent alone .
Case Studies and Clinical Trials
A comprehensive review of recent clinical trials highlights the ongoing research into mutant EGFR inhibitors:
作用机制
突变EGFR抑制剂通过与EGFR蛋白的酪氨酸激酶结构域结合来发挥作用,从而抑制其激酶活性。这种抑制阻止了下游信号分子的磷酸化,这些信号分子对于细胞增殖,存活和血管生成至关重要。 这些抑制剂旨在选择性地靶向EGFR的突变形式,从而保留正常细胞并减少副作用 .
相似化合物的比较
类似化合物
吉非替尼: 第一代EGFR抑制剂。
厄洛替尼: 另一种具有类似作用机制的第一代抑制剂。
阿法替尼: 第二代抑制剂,不可逆地与EGFR结合。
奥希替尼: 第三代抑制剂,旨在克服耐药性突变.
独特性
突变EGFR抑制剂在选择性地靶向并抑制EGFR的突变形式方面独一无二,这些突变形式通常对第一代和第二代抑制剂具有耐药性。 这种选择性使它们在治疗具有特定EGFR突变的癌症方面非常有效,与早期几代EGFR抑制剂相比具有显着优势 .
生物活性
Mutant EGFR (epidermal growth factor receptor) inhibitors are a class of targeted therapies designed to selectively inhibit mutated forms of the EGFR protein, which are commonly associated with non-small cell lung cancer (NSCLC). The most prevalent mutations include L858R and T790M, which confer resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. This article reviews the biological activity of various mutant EGFR inhibitors, highlighting their mechanisms of action, efficacy in preclinical and clinical settings, and ongoing research.
Mutant EGFR inhibitors work by binding to the mutated kinase domain of the EGFR protein, thereby blocking its activity and preventing downstream signaling that promotes tumor growth.
- Irreversible Inhibitors : Compounds such as CO-1686 irreversibly bind to the T790M mutation, leading to significant tumor regression in preclinical models. This compound has shown a marked reduction in tumor growth in both cell line-derived xenografts and patient-derived xenografts (PDX) models .
- Selective Inhibitors : Agents like WZ4002 exhibit high selectivity for mutant EGFR over wild-type EGFR, minimizing off-target effects and toxicity .
Case Studies and Data Tables
The following table summarizes key findings from studies on various mutant-selective EGFR inhibitors:
Notable Research Findings
- CO-1686 demonstrated significant efficacy in preclinical models, showing tumor regressions in both cell-based and PDX models. Notably, it did not induce significant weight loss in mice, indicating a favorable safety profile compared to other TKIs like erlotinib and afatinib .
- WZ4002 was shown to inhibit both sensitizing mutations (L858R) and resistance mutations (T790M), maintaining selectivity against wild-type EGFR. This selectivity is crucial for reducing adverse effects associated with broader inhibition .
- PD13 , a novel fourth-generation inhibitor, displayed strong inhibitory activity against multiple mutant forms of EGFR, suggesting potential for broader application in resistant NSCLC cases .
Clinical Implications
The emergence of resistance mutations such as T790M has necessitated the development of next-generation EGFR inhibitors that can effectively target these alterations. Current research is focused on:
- Combination Therapies : Investigating the efficacy of combining mutant-selective inhibitors with other treatment modalities to enhance overall therapeutic outcomes.
- Resistance Mechanisms : Understanding the molecular mechanisms behind resistance to current therapies is critical for developing effective strategies against evolving cancer cells.
Case Reports
A notable case involved a patient with lung adenocarcinoma who initially responded well to gefitinib but later developed resistance due to the T790M mutation. Subsequent treatment with CO-1686 resulted in significant tumor regression, underscoring the potential of mutant-selective inhibitors in overcoming acquired resistance .
属性
IUPAC Name |
N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQPCQJBYPRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













